Triiodoacetaldehyde

Description

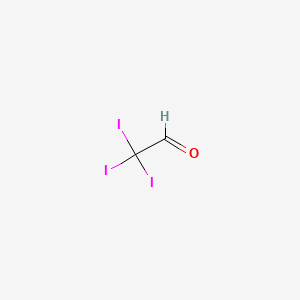

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-triiodoacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HI3O/c3-2(4,5)1-6/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWLPURUNKWTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(I)(I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HI3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205643 | |

| Record name | Triiodoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5703-34-4 | |

| Record name | 2,2,2-Triiodoacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5703-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triiodoacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triiodoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triiodoacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Triiodoacetaldehyde Reactivity and Mechanistic Pathways

Nucleophilic Additions to the Carbonyl Center of Triiodoacetaldehyde

The carbonyl group in aldehydes and ketones is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. chemistrysteps.comlibretexts.org This fundamental reactivity is also observed in this compound. The process of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. libretexts.org This results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org

The general mechanism for nucleophilic addition to a carbonyl group can be summarized as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. unacademy.com This step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom. libretexts.org

Formation of Tetrahedral Intermediate: This attack results in a tetrahedral alkoxide intermediate. unacademy.com

Protonation: The negatively charged oxygen atom of the intermediate is protonated by a protic solvent or an acid added to the reaction mixture, yielding a neutral alcohol product. libretexts.org

In the case of this compound, the three iodine atoms exert a strong electron-withdrawing inductive effect, which is expected to increase the partial positive charge on the carbonyl carbon. chemistrysteps.com This heightened electrophilicity should, in principle, make this compound more reactive towards nucleophiles compared to non-halogenated aldehydes.

Interactive Table: Factors Influencing Nucleophilic Addition to Carbonyls

| Factor | Effect on Reactivity | Reason |

|---|---|---|

| Electron-withdrawing groups | Increase | Enhance the electrophilicity of the carbonyl carbon. chemistrysteps.com |

| Electron-donating groups | Decrease | Reduce the electrophilicity of the carbonyl carbon. chemistrysteps.com |

| Steric hindrance | Decrease | Hinder the approach of the nucleophile to the carbonyl carbon. chemistrysteps.com |

| Basicity of the nucleophile | Influences reversibility | Stronger bases lead to more irreversible additions. masterorganicchemistry.com |

Investigations into Alpha-Halogen Effects on this compound Reactivity

The presence of halogens on the alpha-carbon of a carbonyl compound significantly alters its reactivity. In this compound, the three iodine atoms have a profound impact. The primary effect is the strong electron-withdrawing inductive effect, which makes the alpha-protons (if any were present) more acidic and the carbonyl carbon more electrophilic. libretexts.orglibretexts.org

This increased electrophilicity of the carbonyl carbon in this compound enhances its susceptibility to nucleophilic attack. Furthermore, the triiodomethyl group (CI₃⁻) is a relatively good leaving group due to the ability of the three large iodine atoms to stabilize the negative charge. libretexts.org This property is crucial in reactions such as the haloform reaction.

The alpha-halogenation of aldehydes and ketones is a well-studied reaction. In base-catalyzed halogenation, the reaction tends to proceed until all alpha-hydrogens are replaced by halogen atoms. chemistrysteps.com This is because the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-hydrogens, making subsequent deprotonation and halogenation more favorable. libretexts.orglibretexts.org This phenomenon is directly relevant to the synthesis of this compound from acetaldehyde (B116499).

Disproportionation Reactions of this compound: Mechanistic Insights (e.g., Cannizzaro Reaction)

The Cannizzaro reaction is a characteristic disproportionation reaction of aldehydes that lack alpha-hydrogens. testbook.comglasp.co In the presence of a strong base, two molecules of such an aldehyde react, with one molecule being oxidized to a carboxylic acid and the other being reduced to a primary alcohol. pw.liveadichemistry.com Since this compound has no alpha-hydrogens, it is a candidate for the Cannizzaro reaction.

The mechanism of the Cannizzaro reaction generally involves the following steps:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion attacks the carbonyl carbon of one aldehyde molecule to form a tetrahedral intermediate. glasp.coadichemistry.com

Hydride Transfer: This intermediate then acts as a hydride donor, transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. pw.liveadichemistry.com This step is typically the rate-determining step.

Formation of Products: The hydride transfer results in the formation of a carboxylate anion and an alkoxide. A rapid proton exchange between the alkoxide and the solvent or the carboxylic acid then yields the final products: a primary alcohol and a carboxylate salt. pw.live

For this compound, the reaction with a strong base like sodium hydroxide would be expected to yield triiodomethanol and the salt of triiodoacetic acid. The high electrophilicity of the carbonyl carbon in this compound would facilitate the initial attack by the hydroxide ion.

A variation of this reaction is the crossed Cannizzaro reaction, which occurs between two different aldehydes that lack alpha-hydrogens. testbook.compw.live If one of the aldehydes is formaldehyde, it is preferentially oxidized to formate (B1220265), while the other aldehyde is reduced to the corresponding alcohol. pw.live

Hydrolytic Transformations of this compound and Iodoform (B1672029) Formation Mechanisms

This compound is a key intermediate in the iodoform test, which is used to detect the presence of methyl ketones or secondary alcohols with a methyl group in the alpha position. byjus.com The reaction involves the exhaustive halogenation of the methyl group in the presence of a base to form a triiodomethyl ketone, which then undergoes nucleophilic acyl substitution by hydroxide to yield iodoform (triiodomethane, CHI₃) and a carboxylate salt. chemistrysteps.comwikipedia.org

The formation of iodoform from a methyl ketone proceeds via the following mechanism:

Enolate Formation: A hydroxide ion removes an acidic alpha-hydrogen from the methyl ketone to form an enolate ion. byjus.com

Halogenation: The enolate ion attacks an iodine molecule, resulting in the substitution of one hydrogen with an iodine atom. This process is repeated twice more to form a triiodomethyl ketone. byjus.com

Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the triiodomethyl ketone. wikipedia.org

Cleavage: The carbonyl group reforms, and the triiodomethyl anion (CI₃⁻) is eliminated as a leaving group. wikipedia.org

Protonation: The CI₃⁻ anion abstracts a proton from the newly formed carboxylic acid or the solvent to produce iodoform, a pale yellow precipitate with a characteristic antiseptic smell. byjus.comwikipedia.org

When acetaldehyde undergoes the iodoform reaction, it is first converted to this compound through repeated iodination at the alpha-carbon. The resulting this compound then reacts with hydroxide, as described above, to yield iodoform and a formate salt.

Photochemical Reactions and Photo-induced Transformations of this compound

Photochemistry involves chemical reactions initiated by the absorption of light. numberanalytics.comnih.gov When a molecule absorbs a photon, it is promoted to an electronically excited state, which can then undergo various transformations such as isomerization, dissociation, rearrangement, or electron transfer. numberanalytics.comfiveable.me

Carbonyl compounds, including aldehydes, are known to participate in a range of photochemical reactions. beilstein-journals.org For instance, upon irradiation, aldehydes can undergo processes like hydrogen atom abstraction (HAT) or act as photoinitiators in polymerization reactions. beilstein-journals.org The specific photochemical behavior of this compound is not extensively detailed in the provided search results, but general principles of carbonyl photochemistry can be applied.

The presence of the C-I bonds in this compound suggests that photodissociation of these bonds could be a significant pathway. The C-I bond is relatively weak and can be cleaved by UV light to generate iodine radicals and a triiodoacetaldehydyl radical. These radical species could then initiate or participate in a variety of subsequent reactions.

Interactive Table: Common Types of Photochemical Reactions

| Reaction Type | Description |

|---|---|

| Photoisomerization | Light-induced conversion between isomers. fiveable.me |

| Photodissociation | Cleavage of chemical bonds upon light absorption. fiveable.me |

| Photocycloaddition | Light-induced formation of cyclic compounds from two molecules. fiveable.me |

| Photoinduced Electron Transfer | Transfer of electrons between molecules in their excited states. fiveable.me |

| Photorearrangement | Light-induced reorganization of molecular structure. numberanalytics.com |

Catalytic Pathways Involving this compound

While specific catalytic pathways involving this compound as a primary substrate are not extensively documented in the provided search results, it can be involved in reactions where it is generated in situ. For example, in the iodoform reaction, the initial steps of alpha-halogenation are base-promoted, not strictly catalytic, as a full equivalent of base is consumed. libretexts.org

However, aldehydes can participate in various catalyzed reactions. For instance, the Cannizzaro reaction can be catalyzed by different bases. researchgate.net There is also research into the use of various catalysts, such as γ-alumina and metal complexes, to promote Cannizzaro-type reactions under different conditions. researchgate.net It is plausible that such catalytic systems could be applied to this compound.

Furthermore, this compound could potentially be used in reactions like the Perkow reaction, where it reacts with a trialkyl phosphite (B83602) to form a vinyl phosphate. This reaction is known for alpha-halo aldehydes and ketones. google.com

Studies on the Stability and Decomposition Kinetics of this compound

The stability of a chemical compound is a critical aspect of its chemistry. The thermal stability and decomposition kinetics of organic molecules can be investigated using techniques like thermogravimetric analysis (TGA). researchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the kinetics of the degradation process. researchgate.net

While specific studies on the thermal decomposition kinetics of this compound are not available in the search results, some inferences can be made. The presence of the three large iodine atoms likely introduces significant steric strain and weakens the C-C bond between the carbonyl group and the triiodomethyl group. This would suggest that this compound is likely to be less stable than acetaldehyde or even other trihaloacetaldehydes like chloral (B1216628).

Decomposition could proceed through various pathways, including the reverse of the haloform reaction, or through radical mechanisms involving the cleavage of the C-I or C-C bonds. The stability would also be highly dependent on conditions such as temperature, presence of light, and the presence of acids or bases.

Derivatization and Functionalization of Triiodoacetaldehyde in Organic Synthesis

Synthesis of Triiodoacetaldehyde Hydrates and Hemiacetals

The reactivity of the aldehyde functional group is significantly influenced by the adjacent triiodomethyl group. This influence is readily observed in its reactions with simple oxygen-based nucleophiles like water and alcohols.

Hydrate Formation: Similar to other halogenated aldehydes such as chloral (B1216628), this compound is expected to react readily with water in an equilibrium reaction to form its corresponding hydrate, 2,2,2-triiodoethane-1,1-diol. The three bulky and highly electron-withdrawing iodine atoms destabilize the carbonyl group, shifting the equilibrium significantly towards the formation of the more stable gem-diol hydrate. rushim.ru This stability arises from the reduction of the steric and electronic strain present in the parent aldehyde.

The general reaction is as follows: CI₃CHO + H₂O ⇌ CI₃CH(OH)₂

Hemiacetal Formation: In the presence of an alcohol and typically an acid catalyst, this compound undergoes nucleophilic addition to form a hemiacetal. masterorganicchemistry.com The alcohol's oxygen atom attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that, after proton transfer, yields the hemiacetal. shivajicollege.ac.inkhanacademy.org These reactions are generally reversible. khanacademy.org The high electrophilicity of this compound facilitates this reaction, often proceeding readily. shivajicollege.ac.in

The formation of a hemiacetal is a crucial step in the synthesis of acetals, which can serve as protecting groups for aldehydes in multi-step syntheses. masterorganicchemistry.com

| Reactant | Product | Reaction Type |

| This compound, Water | 2,2,2-Triiodoethane-1,1-diol | Hydration |

| This compound, Alcohol (R-OH) | 1-Alkoxy-2,2,2-triiodoethanol | Hemiacetal Formation |

Formation of Iodoform (B1672029) and Related Trihalomethanes from this compound

The most characteristic reaction of this compound is its cleavage by a strong base, which is the final and key step in the well-known iodoform reaction. embibe.com When treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), the C-C bond in this compound readily breaks.

This alkaline hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The subsequent cleavage of the bond between the carbonyl carbon and the triiodomethyl group yields two primary products:

Iodoform (CHI₃): A pale yellow, crystalline solid with a characteristic "antiseptic" odor. beverlyteacher.com

A formate (B1220265) salt: Such as sodium formate (HCOONa), if sodium hydroxide is used as the base. beverlyteacher.com

This reaction is highly efficient and serves as the basis for a classic qualitative test for methyl ketones and secondary alcohols that can be oxidized to methyl ketones, where this compound is a transient intermediate. embibe.com

Reductions and Oxidations of this compound

Beyond the Cannizzaro reaction, this compound can be selectively reduced or oxidized using standard chemical reagents.

Reduction: The aldehyde group of this compound can be reduced to a primary alcohol, yielding 2,2,2-triiodoethanol. This transformation can be achieved using various reducing agents. One potential route involves a hydride transfer, for example from a hydride-donating reagent. sciencemadness.org The Cannizzaro reaction, as discussed, provides one pathway to this alcohol. libretexts.org

Oxidation: Oxidation of this compound will yield triiodoacetic acid. This can be accomplished with various oxidizing agents capable of converting aldehydes to carboxylic acids. A notable modern method involves a metal-free system using iodine in the presence of NaOH in water, which has been shown to be effective for a wide range of aldehydes. rsc.org The Cannizzaro reaction also yields the salt of this acid. testbook.com

| Starting Material | Reagent/Reaction Type | Product |

| This compound | Reduction (e.g., Hydride source) | 2,2,2-Triiodoethanol |

| This compound | Oxidation (e.g., I₂/NaOH, H₂O) | Triiodoacetic acid |

| This compound | Cannizzaro Reaction (Disproportionation) | 2,2,2-Triiodoethanol and Triiodoacetic acid salt |

Utilization of this compound for the Preparation of Advanced Iodo-Organic Building Blocks

The high reactivity of this compound makes it a valuable C2 synthon for constructing more complex, iodine-containing molecules, which are themselves useful intermediates in organic synthesis. amazon.com The introduction of iodine into organic molecules provides versatile chemical handles for further transformations, such as cross-coupling reactions. mdpi.com

One clear example of its use is in the formation of hydrazone derivatives. For instance, this compound has been reacted with p-toluenesulfonylhydrazide to prepare This compound-p-toluenesulfonylhydrazone . googleapis.comgoogle.com Such derivatives are important intermediates in various synthetic methodologies, including the Shapiro reaction for the synthesis of vinyl iodides.

Furthermore, the highly electrophilic nature of the carbonyl group makes this compound a promising candidate for participating in various C-C bond-forming reactions, including cycloadditions. libretexts.org Although specific examples involving this compound in [3+2] or Diels-Alder cycloadditions are not extensively reported, its activated carbonyl group suggests potential utility in reactions with dienes or 1,3-dipoles, leading to complex heterocyclic systems. nih.govyoutube.com The resulting iodinated heterocycles would be considered advanced building blocks for medicinal chemistry and materials science.

Advanced Analytical Spectroscopies and Methodologies for Triiodoacetaldehyde Research

Spectroscopic Characterization of Triiodoacetaldehyde Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the step-by-step mechanism of a chemical transformation. solubilityofthings.comjsscacs.edu.in Spectroscopic techniques are powerful tools for this purpose, offering insights into the molecular structure and electronic properties of transient species. nih.govrsc.org

In the context of reactions involving this compound, such as the haloform reaction, various intermediates are postulated. pjsir.orgchemeurope.com The initial steps of the base-catalyzed iodination of acetaldehyde (B116499) are believed to involve the formation of mono- and di-iodoacetaldehyde before the fully substituted this compound is generated. pjsir.org The enolate ion of acetaldehyde is considered a key intermediate, and its formation is often the rate-determining step. pjsir.org

While direct spectroscopic data for this compound's specific reaction intermediates is scarce in publicly available literature, the principles of using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are well-established for analogous systems. solubilityofthings.comdbatu.ac.in For instance, NMR spectroscopy can detect changes in the chemical environment of protons as iodine atoms are progressively substituted, and IR spectroscopy can monitor the shifts in the carbonyl stretching frequency. solubilityofthings.comrsc.org

Table 1: Potential Spectroscopic Approaches for this compound Intermediates

| Spectroscopic Technique | Information Provided | Potential Application to this compound Intermediates |

| NMR Spectroscopy | Provides information on the chemical environment of atomic nuclei (e.g., ¹H, ¹³C). solubilityofthings.com | Could be used to track the stepwise substitution of iodine on the methyl group of acetaldehyde by observing shifts in proton and carbon signals. |

| IR Spectroscopy | Identifies functional groups and changes in bond vibrations. rsc.org | Could monitor the C=O bond of the aldehyde and the formation of C-I bonds throughout the reaction. |

| UV-Vis Spectroscopy | Provides information on electronic transitions within a molecule. solubilityofthings.com | May detect the formation of colored intermediates or charge-transfer complexes. researchgate.net |

| Raman Spectroscopy | Offers complementary vibrational information to IR, particularly for non-polar bonds. mdpi.com | Could be useful for observing the symmetric vibrations of the C-I bonds in intermediates. |

Mechanistic Probing via In-situ Spectroscopic Techniques

In-situ spectroscopy allows for the real-time monitoring of reactions as they occur, providing dynamic information about the formation and consumption of reactants, intermediates, and products. mt.comyoutube.comnumberanalytics.com This approach is particularly valuable for studying complex reaction mechanisms, as it can capture the kinetics of individual steps. mt.comuu.nl

Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be employed to follow the transformation of acetaldehyde to this compound. rsc.orgmt.com By tracking the characteristic vibrational bands of the different species involved, it is possible to gain insights into the reaction kinetics and the influence of various parameters, such as catalyst and temperature, on the reaction pathway. sci-hub.seyoutube.com The development of specialized cells allows for these measurements to be performed under actual reaction conditions, bridging the gap between idealized models and real-world catalytic processes. youtube.comuu.nl

Chromatographic and Separation Science Approaches for Reaction Mixture Analysis

Chromatographic techniques are essential for separating the complex mixtures that often result from organic reactions. google.combeverlyteacher.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis of reaction products and the quantification of individual components. sielc.comgoogle.com

For this compound and related compounds, reverse-phase HPLC methods have been developed. sielc.com For example, a mixture containing this compound can be analyzed using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.com

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another valuable technique for analyzing halogenated aldehydes. nih.gov It allows for the separation of volatile compounds and their subsequent identification based on their mass spectra. nih.gov The analysis of reaction mixtures from processes like the iodination of acetaldehyde can be accomplished by separating and identifying the various products formed, such as iodoform (B1672029) and iodinated acids, after appropriate sample preparation like extraction. pjsir.org

Table 2: Chromatographic Methods for this compound Analysis

| Chromatographic Method | Stationary Phase Example | Mobile/Carrier Gas Example | Detection Method | Application |

| Reverse-Phase HPLC | Newcrom R1 (C18) sielc.com | Acetonitrile/Water/Phosphoric Acid sielc.com | UV, MS sielc.com | Analysis and separation of this compound from reaction mixtures. sielc.com |

| Gas Chromatography | DB-1 nih.gov | Helium | Flame Ionization (FID), Mass Spectrometry (MS) nih.gov | Separation and identification of volatile halogenated aldehydes and their derivatives. nih.gov |

| Paper Chromatography | N/A | Butanol/Ethanol (B145695)/Ammonia/Pyridine/Water pjsir.org | Chemical Indicators pjsir.org | Identification of fatty acids and iodo-acids in reaction products of acetaldehyde iodination. pjsir.org |

High-Resolution Mass Spectrometry in this compound Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and the elucidation of fragmentation pathways. researchgate.netnih.gov This capability is invaluable for identifying reaction intermediates and byproducts in complex reaction mixtures. asm.org

In the study of halogenated compounds, HRMS can distinguish between species with the same nominal mass but different elemental formulas. researchgate.net The characteristic isotopic patterns of halogens like chlorine and bromine are readily observed and aid in identification. nih.gov For iodine, which is monoisotopic, the high mass accuracy of HRMS is critical for confirming the presence of iodine in a molecule.

Electrospray ionization (ESI) is a soft ionization technique often coupled with HRMS that allows for the analysis of non-volatile and thermally labile molecules, including reaction intermediates that might not be observable by GC-MS. uni-oldenburg.de ESI-MS has been successfully used to study the mechanism of organocatalytic α-halogenation of aldehydes, where it allowed for the detection and characterization of key intermediates in the catalytic cycle. uni-oldenburg.de Tandem mass spectrometry (MS/MS) experiments can further probe the structure of these intermediates by inducing fragmentation and analyzing the resulting product ions. nih.govuni-oldenburg.de This provides detailed structural information that is crucial for confirming proposed reaction mechanisms. jsscacs.edu.in For instance, the fragmentation of aliphatic aldehydes in mass spectrometry often involves characteristic α-cleavage and McLafferty rearrangements, providing clues to their structure. miamioh.edu

Theoretical and Computational Studies of Triiodoacetaldehyde

Quantum Chemical Calculations of Electronic Structure and Bonding

Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) would be employed to perform geometry optimization and calculate electronic properties. conicet.gov.ar A key consideration for an iodine-containing compound is the significant influence of relativistic effects on the electrons of the heavy iodine atoms. Therefore, appropriate basis sets and effective core potentials (ECPs) that account for these effects would be necessary for accurate results.

A typical study would involve:

Geometry Optimization: Calculating the lowest energy arrangement of atoms to predict bond lengths, bond angles, and dihedral angles.

Natural Bond Orbital (NBO) Analysis: Investigating the charge distribution on each atom (Mulliken or NBO charges), the nature of the hybrid orbitals forming the bonds, and the extent of hyperconjugative interactions. This would be particularly insightful for understanding the influence of the highly electronegative iodine atoms on the carbonyl group.

Molecular Orbital (MO) Analysis: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Illustrative Data from Quantum Chemical Calculations:

The following table represents the type of data that would be generated from DFT calculations on triiodoacetaldehyde, using a functional like B3LYP with a suitable basis set. Note: These are hypothetical values for illustrative purposes.

| Parameter | Calculated Value | Description |

| C-I Bond Length | ~2.15 Å | The distance between the carbon and iodine atoms in the triiodomethyl group. |

| C=O Bond Length | ~1.21 Å | The length of the carbonyl double bond, influenced by the inductive effect of the CI₃ group. |

| I-C-I Bond Angle | ~111.5° | The angle between the iodine atoms, indicating the geometry of the triiodomethyl group. |

| Mulliken Charge on C (C=O) | +0.45 e | The partial positive charge on the carbonyl carbon, indicating its electrophilicity. |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | An indicator of the molecule's excitability and chemical reactivity. |

Computational Modeling of Reaction Dynamics and Energetics

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound, providing insights into reaction pathways, transition states, and activation energies. This is crucial for understanding its reactivity and for designing new synthetic routes.

For instance, the Friedel-Crafts reaction of trihaloacetaldehydes with phenols could be modeled to understand its energetics. muni.cz This involves:

Mapping the Potential Energy Surface (PES): Identifying all relevant stationary points, including reactants, intermediates, transition states, and products.

Transition State Theory (TST): Using theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate reaction rate constants from the properties of the transition state. researchgate.net

Calculating Activation Energy (Ea): Determining the energy barrier that must be overcome for a reaction to occur. This is the energy difference between the reactants and the transition state.

Example of a Reaction Energy Profile:

A computational study would produce a reaction coordinate diagram, illustrating the energy changes as the reaction progresses. The table below provides hypothetical energy values for key points along the reaction pathway of this compound with a generic nucleophile.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | The starting energy of this compound and the nucleophile. |

| Transition State 1 | +15.2 | The energy maximum for the formation of an intermediate complex. |

| Intermediate | -5.8 | A temporary, stable species formed during the reaction. |

| Transition State 2 | +10.5 | The energy barrier for the conversion of the intermediate to the product. |

| Products | -20.1 | The final energy of the reaction products. |

Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its experimental identification and characterization.

Vibrational Spectroscopy: Frequency calculations using DFT can predict the infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions (e.g., C=O stretch, C-I stretch, C-H bend), aiding in the interpretation of experimental spectra. nist.govuni-rostock.de

NMR Spectroscopy: The chemical shifts (δ) for ¹³C and ¹H nuclei can be calculated, providing a predicted NMR spectrum that can be compared with experimental data.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions, corresponding to the absorption bands in a UV-Visible spectrum.

Conformational Analysis: For molecules with rotatable bonds, computational scans of the potential energy surface can identify different stable conformations (rotamers) and the energy barriers between them. For this compound, this would involve rotation around the C-C single bond.

Predicted Vibrational Frequencies for this compound:

This table illustrates the kind of output expected from a vibrational frequency calculation. Note: These are hypothetical, unscaled frequencies for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description of Motion |

| ν(C=O) | 1755 | Strong stretching vibration of the carbonyl group. |

| ν(C-H) | 2850 | Stretching vibration of the aldehyde C-H bond. |

| δ(C-H) | 1390 | In-plane bending (scissoring) of the aldehyde C-H bond. |

| νₐₛ(CI₃) | 680 | Asymmetric stretching of the three C-I bonds. |

| νₛ(CI₃) | 550 | Symmetric stretching of the three C-I bonds. |

| δ(CCO) | 420 | Bending motion of the C-C-O skeleton. |

Machine Learning Applications in this compound Reactivity Prediction

While no specific machine learning (ML) models for this compound have been published, the general framework of ML in chemistry is well-suited for predicting its reactivity. acs.orgdigitellinc.com Such models leverage large datasets of known reactions to learn the relationships between molecular structure and reaction outcomes. acs.orgnih.gov

An application for this compound would likely involve:

Dataset Curation: Compiling a large dataset of reactions involving various halogenated aldehydes and different reaction conditions.

Molecular Representation: Converting the molecular structures into machine-readable formats, such as molecular fingerprints or descriptors. nih.gov

Model Training: Using algorithms like neural networks or random forests to train a model that can predict outcomes such as reaction yield, regioselectivity, or the optimal reaction conditions (e.g., catalyst, solvent, temperature). acs.org

Prediction: Applying the trained model to predict the outcome of new, untested reactions involving this compound.

The development of such models could significantly accelerate the discovery of new applications for this compound in organic synthesis by reducing the need for extensive experimental screening. imperial.ac.uk

Future Directions and Emerging Research Avenues for Triiodoacetaldehyde

Development of Novel Catalytic Systems for Triiodoacetaldehyde Transformations

The development of novel catalytic systems is paramount to unlocking the synthetic potential of this compound. Future research will likely focus on designing catalysts that can selectively transform the highly reactive aldehyde functional group in the presence of the three iodine atoms.

Asymmetric Catalysis: A significant area of opportunity lies in the development of chiral catalysts for the enantioselective transformation of this compound. This would provide access to optically active building blocks that are valuable in the synthesis of pharmaceuticals and other complex molecules. Research in this area could explore the use of organocatalysts or transition-metal complexes to achieve high levels of stereocontrol.

Chemoselective Reductions and Oxidations: Designing catalytic systems for the chemoselective reduction of the aldehyde to an alcohol (2,2,2-triiodoethanol) or its oxidation to a carboxylic acid (triiodoacetic acid) without cleaving the carbon-iodine bonds presents a considerable challenge and a fruitful area for investigation. Such transformations would yield valuable triiodomethyl-substituted synthons.

Carbon-Carbon Bond Forming Reactions: Future catalytic systems could enable the use of this compound in a variety of carbon-carbon bond-forming reactions. For instance, developing catalysts for aldol-type reactions, Knoevenagel condensations, or Wittig-type reactions involving this compound would open up new pathways to complex halogenated molecules.

A summary of potential catalytic transformations for this compound is presented in the table below.

| Transformation Type | Potential Catalyst Class | Potential Product | Significance |

| Asymmetric Aldol Addition | Chiral Proline Derivatives | Chiral β-hydroxy-γ,γ,γ-triiodoaldehydes | Access to enantiomerically pure, highly functionalized building blocks. |

| Chemoselective Reduction | Hindered Borohydride Reagents | 2,2,2-Triiodoethanol | Precursor for triiodomethyl-substituted ethers and esters. |

| Chemoselective Oxidation | N-Heterocyclic Carbene (NHC) Catalysts | Triiodoacetic Acid | A versatile building block for further functionalization. |

| Wittig Reaction | Stabilized Ylides | Triiodo-substituted Alkenes | Synthesis of specialized olefins with unique electronic properties. |

Exploration of this compound in Materials Science and Functional Molecule Design

The unique combination of a reactive aldehyde and a triiodomethyl group suggests that this compound could be a valuable component in the design of advanced materials and functional molecules. nerac.combruker.com

Polymer Synthesis: The aldehyde functionality of this compound could be utilized in polymerization reactions. For example, it could undergo condensation polymerization with suitable co-monomers to produce polymers with high refractive indices or flame-retardant properties, owing to the high iodine content. Research into the polymerization behavior of this compound could lead to the development of novel plastics and resins.

Functional Dyes and Pigments: The triiodomethyl group can influence the electronic properties of a molecule. Incorporating this group into chromophores could lead to the development of new dyes and pigments with unique absorption and emission characteristics. Future studies might explore the synthesis of such molecules derived from this compound and investigate their photophysical properties.

Precursors to High-Density Materials: The high percentage of iodine in this compound makes it a potential precursor for the synthesis of high-density materials. Research could focus on the pyrolysis or chemical transformation of this compound-derived polymers to generate carbon-iodine composite materials with applications in areas such as radiation shielding.

Interdisciplinary Research Integrating this compound Chemistry

The unique properties of this compound could be leveraged in various interdisciplinary research areas, bridging chemistry with biology and medicine.

Medicinal Chemistry: Halogenated compounds play a significant role in medicinal chemistry. The triiodomethyl group could be incorporated into bioactive scaffolds to modulate their pharmacological properties. Future research could explore the synthesis of this compound derivatives and evaluate their potential as therapeutic agents. For instance, its structural similarity to chloral (B1216628) hydrate, a known sedative and hypnotic, suggests potential avenues for investigation, although with a clear focus on the chemical synthesis aspect rather than dosage or administration.

Chemical Biology and Bioorthogonal Chemistry: Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. tsl.newswikipedia.org The aldehyde group of this compound is a potential handle for bioorthogonal ligation reactions. Future research could investigate the feasibility of using this compound or its derivatives to label biomolecules in a cellular environment. The large size of the iodine atoms could also serve as a heavy-atom tag for imaging purposes.

Challenges and Opportunities in this compound Research

While the future of this compound research holds promise, there are significant challenges to overcome.

Synthesis and Stability: A major hurdle is the development of a practical and scalable synthesis of pure this compound. embibe.com Its known instability presents a significant challenge for its isolation, storage, and handling. pjsir.org Future research must focus on developing robust synthetic methods and understanding the decomposition pathways to improve its stability, perhaps through the formation of stable derivatives or adducts.

Reactivity Control: The high reactivity of the aldehyde group, coupled with the potential for the triiodomethyl group to participate in or influence reactions, makes controlling the reactivity of this compound a complex task. Overcoming this challenge will require a detailed understanding of its electronic structure and reaction mechanisms.

Despite these challenges, the opportunities are substantial. The exploration of this compound chemistry could lead to the discovery of new reactions, the development of novel materials with unique properties, and the creation of new tools for chemical biology and medicinal chemistry. The table below summarizes the key challenges and opportunities.

| Aspect | Challenges | Opportunities |

| Synthesis | Instability, low yields in traditional methods. | Development of novel, high-yielding synthetic routes. |

| Handling | Prone to decomposition and polymerization. | Discovery of stabilizing agents or derivatives. |

| Reactivity | Controlling chemoselectivity and stereoselectivity. | Access to a wide range of novel halogenated compounds. |

| Applications | Lack of established uses beyond the haloform reaction. | Potential for new materials, pharmaceuticals, and research tools. |

Q & A

Basic: What are the most reliable synthetic routes for Triiodoacetaldehyde, and how can experimental parameters be optimized to improve yield?

Methodological Answer:

this compound synthesis typically involves iodination of acetaldehyde derivatives. Key parameters include:

- Reagent stoichiometry : Optimizing iodine equivalents to balance reactivity and avoid over-iodination .

- Temperature control : Maintaining low temperatures (e.g., 0–5°C) to minimize side reactions like polymerization.

- Catalyst selection : Lewis acids (e.g., AlCl₃) or protic acids (H₂SO₄) can accelerate iodination but require careful pH monitoring to prevent decomposition.

- Workup protocols : Use inert atmospheres (N₂/Ar) during purification to prevent oxidation.

Document all variations systematically in the Experimental section, including raw data tables (e.g., yield vs. temperature) in supplementary materials for reproducibility .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (δ 9.5–10.5 ppm) and iodinated carbon environments. Compare with computed spectra (DFT) for validation.

- Mass spectrometry (HRMS) : Exact mass analysis to distinguish isotopic patterns (³⁵Cl/³⁷Cl interference common in iodinated compounds).

- X-ray crystallography : For unambiguous structural confirmation, though crystallization challenges may require co-crystallization agents.

- HPLC-PDA : Monitor purity using reverse-phase columns; UV detection at λ = 270–300 nm (iodine absorption bands).

Report uncertainties (e.g., signal noise in NMR) and validate against reference standards .

Advanced: How can conflicting data on this compound’s stability in protic solvents be resolved?

Methodological Answer:

Contradictions in stability studies often arise from:

- Solvent trace impurities : Use ultra-pure solvents (HPLC-grade) and test for peroxides/acids via titration.

- Kinetic vs. thermodynamic control : Perform time-dependent UV-Vis or NMR stability assays under varying conditions (pH, light, O₂ levels).

- Computational modeling : Compare ΔG of degradation pathways (DFT/MD simulations) to identify dominant mechanisms.

Publish raw kinetic data and statistical error margins (e.g., confidence intervals for half-life measurements) .

Advanced: What computational strategies are effective in predicting this compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Transition state modeling : Use Gaussian or ORCA software to calculate activation energies for pathways (e.g., aldol addition vs. Cannizzaro reaction).

- Solvent effects : Apply PCM (Polarizable Continuum Model) to simulate solvent interactions.

- Electrostatic potential maps : Identify electron-deficient regions (iodine’s inductive effect) to predict nucleophile attack sites.

Validate computational results with experimental kinetic data (e.g., Arrhenius plots) and disclose software parameters (basis sets, convergence criteria) .

Advanced: How should researchers address discrepancies in reported crystallographic data for this compound derivatives?

Methodological Answer:

- Data triangulation : Cross-validate using multiple techniques (SC-XRD, PXRD, and TEM for nano-crystalline forms).

- Thermal analysis : Perform DSC/TGA to correlate crystallinity with thermal stability.

- Literature meta-analysis : Compare unit cell parameters across studies; flag outliers with potential synthesis artifacts (e.g., solvent inclusion).

Provide CIF files and refinement metrics (R-factors) in supplementary materials .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage conditions : Use amber vials at –20°C under inert gas; avoid plastic containers (risk of leaching).

- Stability monitoring : Conduct periodic GC-MS/HPLC checks; report degradation products (e.g., iodine liberation).

- Handling protocols : Employ Schlenk techniques for air-sensitive steps.

Include detailed storage logs in the Methods section to ensure reproducibility .

Advanced: How can this compound’s role in multi-step reaction networks be systematically elucidated?

Methodological Answer:

- Mechanistic probes : Use isotopic labeling (e.g., ¹³C-aldehyde) to track carbon flow in tandem reactions.

- In situ monitoring : Employ ReactIR or flow NMR to capture intermediates.

- Network analysis : Apply graph theory to map reaction pathways and identify rate-determining steps.

Publish time-resolved spectral data and computational input files .

Advanced: What experimental designs mitigate challenges in studying this compound’s photochemical behavior?

Methodological Answer:

- Light source calibration : Use actinometry to quantify photon flux (e.g., ferrioxalate dosimetry).

- Wavelength control : Employ monochromators/filters to isolate UV-Vis regions (250–400 nm).

- Quenching studies : Introduce radical scavengers (e.g., TEMPO) to identify reactive intermediates.

Document experimental setups with schematics and validation controls (e.g., dark reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.